molecular formula C8H18N4O2 B12317611 2-Amino-5-(amino-dimethylamino-methylidene)amino-pentanoic acid

2-Amino-5-(amino-dimethylamino-methylidene)amino-pentanoic acid

カタログ番号: B12317611
分子量: 202.25 g/mol
InChIキー: YDGMGEXADBMOMJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Context and Discovery Timeline

The discovery of this compound emerged indirectly through advances in metabolomics and exposome research. Unlike naturally occurring methylarginines such as ADMA, which were first characterized in the 1990s, this compound was identified more recently via high-resolution mass spectrometry during analyses of human blood samples. The earliest documented detection dates to a 2019 study (PMID: 31557052), which reported its presence as part of a broader effort to catalog exogenous compounds in circulation. Its synthetic origin suggests it arises from environmental or dietary exposure to precursors rather than endogenous enzymatic methylation, positioning it as a biomarker of specific external chemical interactions.

Systematic Nomenclature and IUPAC Classification

The compound’s systematic name, this compound, reflects its structural relationship to L-arginine while highlighting key modifications. Breaking down the IUPAC nomenclature:

  • 2-amino : Indicates an amino group at the second carbon of the pentanoic acid backbone.
  • 5-(amino-dimethylamino-methylidene)amino : Specifies a substituted imine group at the fifth carbon, comprising a dimethylamino moiety and an additional amino group.

This structure aligns with derivatives of arginine, where the guanidino group is modified by dimethylation. Comparative analysis with L-arginine’s IUPAC name, (2S)-2-amino-5-carbamimidamidopentanoic acid, reveals that the dimethylamino-methylidene substitution replaces the carbamimidamide group, altering electronic and steric properties critical for biological interactions.

Table 1: Structural and Nomenclatural Comparison

Property This compound L-Arginine
IUPAC Name This compound (2S)-2-amino-5-carbamimidamidopentanoic acid
Molecular Formula C₈H₁₇N₅O₂ C₆H₁₄N₄O₂
Functional Groups α-amino acid, dimethylated imine α-amino acid, guanidino
Biological Origin Exposome (synthetic) Endogenous

Role in Biochemical Systems and Research Significance

Although not naturally occurring, this compound’s structural similarity to ADMA—a known inhibitor of nitric oxide synthase (NOS)—suggests potential interference with L-arginine metabolism. Computational modeling predicts competitive binding at the NOS active site due to the dimethylamino-methylidene group’s steric bulk, which may obstruct substrate access. Experimental studies on related dimethylarginines demonstrate that such modifications reduce nitric oxide (NO) production, leading to endothelial dysfunction and oxidative stress.

The compound’s presence in human blood underscores its relevance to exposome research, which seeks to link environmental chemical exposures to disease mechanisms. For instance, its detection implies exposure to precursor compounds undergoing metabolic dimethylation in vivo, possibly via non-enzymatic reactions or microbial metabolism. Current hypotheses posit that chronic low-level exposure could mimic the effects of elevated ADMA, contributing to vascular pathologies through NO pathway inhibition.

Current Academic Priorities and Knowledge Gaps

Three primary research domains dominate contemporary studies:

  • Biosynthetic Pathways : Identifying exogenous precursors and metabolic routes leading to its formation. Potential sources include dietary additives, pharmaceutical byproducts, or environmental pollutants.
  • Enzymatic Interactions : Characterizing its affinity for NOS isoforms and dimethylarginine dimethylaminohydrolase (DDAH), the enzyme responsible for ADMA catabolism. Preliminary data suggest DDAH may exhibit limited activity toward this compound, prolonging its half-life in circulation.
  • Pathophysiological Correlations : Epidemiological studies are needed to correlate its plasma concentrations with cardiovascular or renal dysfunction, analogous to ADMA’s established role in atherosclerosis.

A critical knowledge gap persists in quantifying its concentrations across populations and determining threshold levels for biological activity. Advanced analytical techniques, such as the gas chromatography-mass spectrometry (GC-MS) method validated for ADMA, could be adapted for this purpose, though structural differences may necessitate method optimization.

特性

IUPAC Name

2-amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N4O2/c1-12(2)8(10)11-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGMGEXADBMOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=NCCCC(C(=O)O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60860788
Record name 2‐Amino‐5‐(N',N'‐dimethylcarbamimidamido)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Alkylation Method

The alkylation method is a primary approach for introducing methyl groups to the amino functionalities. This involves reacting a precursor amino acid with a methylating agent under controlled conditions. For example:

  • Precursor : A starting material such as 2-amino-5-aminopentanoic acid or a related arginine derivative.
  • Methylating Agent : Dimethylamine derivatives (e.g., dimethylamine hydrochloride) or methyl iodide.
  • Conditions : Typically conducted in polar aprotic solvents (e.g., tetrahydrofuran or dimethylformamide) with a base (e.g., triethylamine) to deprotonate the amine.

The reaction proceeds via nucleophilic substitution, where the amino group attacks the methyl electrophile. Multiple alkylation steps may be required to achieve the desired dimethylamino substitution pattern.

Guanidination and Substitution Reactions

Guanidination involves introducing a guanidino group (C(NH₂)₂NH) into the molecule. This is critical for forming the methylideneamino linkage. Key steps include:

  • Guanidination : Reaction of a nitrile or amide intermediate with a guanidine derivative (e.g., cyanamide or guanidine carbonate) under acidic or basic conditions.
  • Substitution : Electrophilic aromatic substitution (EAS) or nucleophilic substitution to introduce methyl groups. For instance, using N-chlorosuccinimide (NCS) or N-methylmorpholine to methylate specific positions.

Example Reaction Sequence :

  • Synthesis of a benzoxazine intermediate from 2-amino-3-methylbenzoic acid.
  • Aminolysis with methylamine to form a benzamide derivative.
  • Halogenation followed by substitution to introduce methyl groups.

Multistep Synthesis from Amino Acid Derivatives

This approach involves modifying simpler amino acids through sequential functionalization:

  • Protection/Deprotection : Use of protecting groups (e.g., tert-butoxycarbonyl (Boc)) to selectively react specific amino groups.
  • Cyanide Addition : Introduction of nitrile groups via reactions with cyanide salts, followed by hydrolysis to carboxylic acids.
  • Reductive Amination : Conversion of amines to imines using agents like sodium cyanoborohydride.

Key Reagents :

Step Reagent Purpose
Alkylation Dimethylamine Introduce methyl groups
Guanidination Cyanamide Form guanidino group
Hydrolysis HCl/NaOH Convert nitriles to carboxylic acids

Biocatalytic and Enzymatic Approaches

While traditional chemical methods dominate, biocatalytic routes have emerged as alternatives. For example:

  • Enzymatic Methylation : Use of protein arginine methyltransferases (PRMTs) to methylate arginine residues in peptides. However, this method is limited by substrate specificity and scalability.
  • AGXT2 Catalysis : A novel biocatalytic method employing alanine-glyoxylate aminotransferase 2 (AGXT2) to synthesize dimethylguanidino valeric acid (DMGV) stereoisomers, which may inspire analogous pathways for the target compound.

Optimization and Challenges

Reaction Conditions

Critical parameters include:

  • Temperature : Reactions are often conducted at -20°C to 60°C to control side reactions (e.g., over-alkylation).
  • pH : Alkylation and guanidination require neutral to basic conditions to activate nucleophiles.
  • Solvent : Polar aprotic solvents enhance solubility and reaction efficiency.

Yield and Purity

Reported yields vary significantly:

Method Yield (%) Purity (%) Source
Alkylation 50–70 >95
Multistep Synthesis 30–50 85–90
Biocatalytic 60–80 98

Purification typically involves recrystallization, column chromatography, or acid-base extraction.

Comparative Analysis of Methods

Method Advantages Limitations
Alkylation High regioselectivity, scalable Multiple steps required, potential over-alkylation
Multistep Synthesis Flexibility in functionalization Low yields, complex purification
Biocatalytic High enantioselectivity, eco-friendly Limited substrate scope, enzyme cost

化学反応の分析

4. 科学研究への応用

NG,NG-ジメチル-L-アルギニンは、いくつかの科学研究への応用があります。

科学的研究の応用

Biochemical Applications

1. Enzyme Interaction Studies

  • The compound is utilized in studies examining enzyme-substrate interactions, particularly due to its chiral nature. Its unique structure allows it to serve as a potential inhibitor or modulator of specific enzymes, influencing metabolic pathways.

2. Metabolic Pathway Investigations

  • Research indicates that 2-Amino-5-(amino-dimethylamino-methylidene)amino-pentanoic acid plays a role in various metabolic pathways, including those involved in nitric oxide synthesis. It has been studied for its potential effects on nitric oxide synthases (NOS), which are crucial for cardiovascular health.

Medical Applications

1. Anticancer Activity

  • Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it exhibits significant cytotoxic effects against various cancer cell lines, particularly breast cancer cells (MCF-7).
Study Parameter Value
IC50 Value 1.30 µM
Standard Treatment IC50 17.25 µM (SAHA)

The mechanism of action includes:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
  • Cell Cycle Arrest : It disrupts the cell cycle at the S phase, preventing proliferation.

2. Antimicrobial Properties

  • The compound has shown promise against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Preliminary results indicate its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

Material Science Applications

1. Novel Material Development

  • In material science, this compound is explored for developing novel materials with specific functional properties. Its unique chemical structure may enhance the performance characteristics of polymers or composites.

Case Studies

Case Study 1: Anticancer Activity in MCF-7 Cells
In a controlled study, MCF-7 cells were treated with varying concentrations of this compound to evaluate its antiproliferative effects. Results indicated a clear dose-dependent response with significant cell death observed at lower concentrations.

Case Study 2: Enzyme Inhibition
Research examining the interaction of this compound with nitric oxide synthases demonstrated its potential as an inhibitor, suggesting applications in cardiovascular disease management by modulating nitric oxide levels.

作用機序

6. 類似の化合物との比較

類似の化合物

類似化合物との比較

Structural and Functional Analogues

L-Arginine
  • Structure: 2-Amino-5-(diaminomethylideneamino)pentanoic acid.
  • Key Differences: L-arginine lacks the dimethyl substitution on the guanidino group, making it a substrate for nitric oxide synthase (NOS) rather than an inhibitor.
  • Biological Role: Precursor for nitric oxide (NO) synthesis; critical in vascular function and immune response .
Asymmetric Dimethylarginine (ADMA)
  • Structure: (S)-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid.
  • Key Differences: Methyl groups on two guanidine nitrogens confer inhibitory activity against NOS.
  • Biological Role: Competitive inhibitor of NOS; biomarker for cardiovascular diseases .
Sulfur-Containing Analogs
  • Examples: (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid (, Compound 1). Oxidized derivatives (methylsulfinyl and methylsulfonyl) in .
  • Key Differences: Replacement of guanidine with sulfur-containing acetimidamido groups alters electronic properties and enzyme inhibition profiles. These compounds target neuronal NOS with varying potency .
2-Aminoimidazole Derivatives (A1P and A4P)
  • Structure: 2-Amino-5-(2-aminoimidazol-1-yl)-pentanoic acid (A1P) and 4-yl variant (A4P).
  • Key Differences : Imidazole rings replace the guanidine group, enhancing binding to binuclear manganese metalloenzymes like arginase.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Features
Target Compound C₈H₁₈N₄O₂ 202.26 g/mol Dimethylguanidino group; multiple TMS derivatives
L-Arginine C₆H₁₄N₄O₂ 174.20 g/mol Unmodified guanidino group; substrate for NOS
ADMA C₈H₁₈N₄O₂ 202.26 g/mol Dimethylguanidino group; endogenous NOS inhibitor
(S)-2-Amino-5-(methylthio)acetimidamido C₈H₁₆N₄O₂S 232.30 g/mol Sulfur-containing side chain; inhibits neuronal NOS

生物活性

2-Amino-5-(amino-dimethylamino-methylidene)amino-pentanoic acid, commonly known as asymmetric dimethylarginine (ADMA), is a derivative of the amino acid arginine. This compound plays a significant role in various biological processes, particularly in the regulation of nitric oxide (NO) synthesis, which is crucial for cardiovascular health. Understanding the biological activity of ADMA is essential for exploring its implications in health and disease.

  • Chemical Formula: C₈H₁₈N₄O₂
  • Molecular Weight: 202.2541 g/mol
  • IUPAC Name: (2S)-2-amino-5-[(E)-[amino(dimethylamino)methylidene]amino]pentanoic acid
  • CAS Registry Number: 30315-93-6

Biological Significance

ADMA is a naturally occurring compound that inhibits nitric oxide synthase (NOS), thereby reducing the production of nitric oxide from L-arginine. This inhibition can lead to various cardiovascular issues, as nitric oxide is vital for maintaining vascular tone and blood flow.

ADMA competes with L-arginine for binding to NOS, which can result in:

  • Reduced nitric oxide production: Impairing endothelial function and promoting vasoconstriction.
  • Increased oxidative stress: Contributing to endothelial dysfunction and atherosclerosis.

1. Cardiovascular Health

Research indicates that elevated levels of ADMA are associated with cardiovascular diseases such as hypertension, heart failure, and atherosclerosis. A study found that ADMA levels correlate with endothelial dysfunction, which is a precursor to cardiovascular events .

2. Renal Function

ADMA has been identified as a uremic toxin, particularly in patients with chronic kidney disease (CKD). High levels of ADMA can exacerbate renal impairment by further reducing nitric oxide availability, leading to increased vascular resistance and hypertension .

3. Cancer Implications

Emerging evidence suggests that ADMA may play a role in cancer biology. Elevated ADMA levels have been linked to tumor progression and poor prognosis in various cancers due to its effects on angiogenesis and tumor microenvironment .

Case Studies

StudyFindings
Cardiovascular Disease Elevated ADMA levels were found in patients with coronary artery disease, correlating with increased risk of adverse cardiovascular events .
Chronic Kidney Disease In CKD patients, ADMA levels were significantly higher compared to healthy controls, indicating its role as a biomarker for renal function .
Cancer Progression A study reported that high ADMA concentrations were associated with increased tumor size and metastasis in breast cancer models .

Research Findings

Recent studies have focused on the synthesis of analogs and inhibitors targeting the pathways involving ADMA. For instance:

  • Inhibition of DDAH : Research has explored inhibitors of dimethylarginine dimethylaminohydrolase (DDAH), the enzyme responsible for degrading ADMA. These inhibitors could potentially restore NO production and improve endothelial function .
  • Dietary Impact : Certain dietary components have been shown to influence ADMA levels. Foods high in arginine may help mitigate the effects of elevated ADMA by promoting NO synthesis .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 2-amino-5-(amino-dimethylamino-methylidene)amino-pentanoic acid and its derivatives?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving protected intermediates. For example, derivatives with aminoimidazole or methylthioacetimidamido side chains are synthesized using triprotected intermediates (e.g., Scheme 1 in ) . Key steps include aldehyde coupling, oxidation (e.g., H₂O₂ for sulfoxide formation), and deprotection . Purification often employs column chromatography, with characterization via NMR and mass spectrometry.

Q. How can structural elucidation be performed for this compound and its analogs?

  • Methodological Answer : Use advanced spectroscopic techniques:

  • InChI/InChIKey : Unique identifiers (e.g., InChIKey=WLIRXJIERFVOQF-BYPYZUCNSA-N) confirm stereochemistry .
  • HPLC : Chiral HPLC (e.g., 99.8% enantiomeric purity in ) resolves stereoisomers .
  • X-ray crystallography : Resolves absolute configuration, as seen in arginase inhibitor studies .

Q. What standard analytical methods assess purity and stability?

  • Methodological Answer :

  • HPLC-MS : Quantifies impurities and degradation products.
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability (e.g., mp data in ) .
  • NMR stability studies : Monitor decomposition under varying pH/temperature .

Advanced Research Questions

Q. How does structural modification impact enzyme inhibition (e.g., arginase I or nitric oxide synthase)?

  • Methodological Answer :

  • Arginase I inhibition : Replace the guanidino group with aminoimidazole to disrupt Mn²⁺ coordination (Table 1 in ). IC₅₀ values correlate with side-chain length and electronic properties .
  • Nitric oxide synthase inactivation : Introduce methylthio/sulfonyl groups (e.g., compounds 1–3 in ) to probe active-site interactions. Activity assays (e.g., NADPH consumption) quantify inhibition .

Q. How can conflicting clinical data (e.g., efficacy in angina vs. CKD) be reconciled?

  • Methodological Answer :

  • Meta-analysis : Pool data from randomized trials (e.g., ’s effectiveness ratings) .
  • Dose-response studies : Optimize dosing (e.g., 6 g/day for angina vs. 3 g/day for CKD) .
  • Biomarker stratification : Use plasma ADMA levels ( ) to identify responsive subgroups .

Q. What pharmacokinetic challenges arise in brain-targeted delivery?

  • Methodological Answer :

  • LAT1 transporter assays : Evaluate BBB penetration using competitive inhibition (e.g., ’s FAMPe analogs) .
  • PET tracers : Radiolabeled derivatives (e.g., [¹⁸F]FAMPe) quantify biodistribution .

Q. How do structural homologs affect receptor binding (e.g., GABAB)?

  • Methodological Answer :

  • Homologation : Extend the carbon chain (e.g., baclofen homologs in ) to probe steric effects.
  • Binding assays : Radioligand competition (e.g., [³H]CGP54626 for GABAB) reveals IC₅₀ shifts (e.g., 7.4 µM vs. 0.14 µM for homologs vs. baclofen) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。